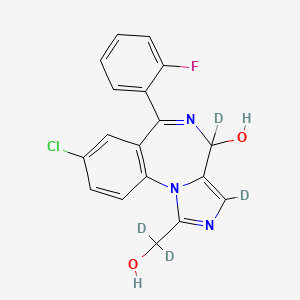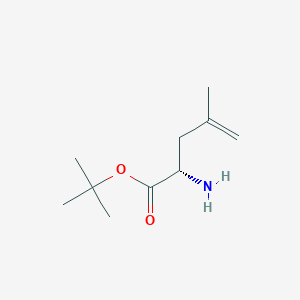
tert-Butyl (S)-2-amino-4-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-amino-4-methylpent-4-enoate is an organic compound that features a tert-butyl group, an amino group, and a pent-4-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-amino-4-methylpent-4-enoate typically involves the esterification of (S)-2-amino-4-methylpent-4-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield . This method allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-amino-4-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoate moiety to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Saturated esters or amines.
Substitution: Various substituted amino esters.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (S)-2-amino-4-methylpent-4-enoate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-amino-4-methylpentanoate: Lacks the double bond in the pent-4-enoate moiety, leading to different reactivity and applications.
tert-Butyl (S)-2-amino-4-methylhex-4-enoate: Contains an additional carbon in the chain, affecting its physical and chemical properties.
Propiedades
Número CAS |
87325-69-7 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1 |
Clave InChI |
HQVGCJRZCBKNRI-QMMMGPOBSA-N |
SMILES isomérico |
CC(=C)C[C@@H](C(=O)OC(C)(C)C)N |
SMILES canónico |
CC(=C)CC(C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


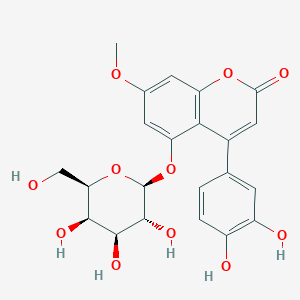

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)
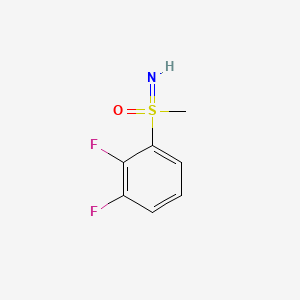

![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
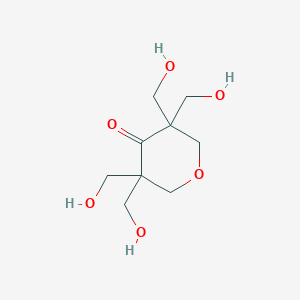
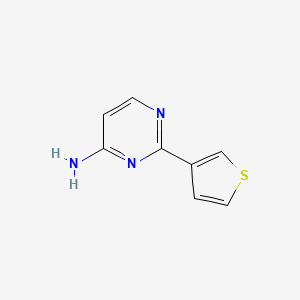
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

